molecular formula C18H12BrFN2O3 B5165739 (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5165739
M. Wt: 403.2 g/mol
InChI Key: DDTLDFDMCDQGMO-NTEUORMPSA-N
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Description

(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a fluorobenzylidene moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from simple precursors such as urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of Substituents: The bromine, methyl, and fluorobenzylidene groups are introduced through electrophilic substitution reactions, often using reagents like bromine, methyl iodide, and fluorobenzaldehyde.

    Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where pyrimidine analogs are known to be effective.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chloro-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-bromo-3-methylphenyl)-5-(3-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O3/c1-10-7-13(5-6-15(10)19)22-17(24)14(16(23)21-18(22)25)9-11-3-2-4-12(20)8-11/h2-9H,1H3,(H,21,23,25)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTLDFDMCDQGMO-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)C(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/C(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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